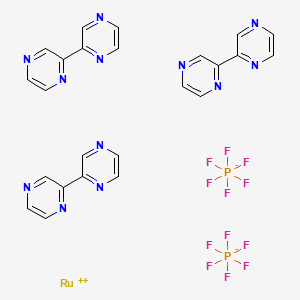

Tris(2,2'-Bipyrazine)Ruthenium(II) Hexafluorophosphate

Description

Tris(2,2'-bipyrazine)ruthenium(II) hexafluorophosphate (Ru(bpz)₃₂) is a ruthenium(II) polypyridyl complex featuring three bipyrazine (bpz) ligands and two hexafluorophosphate counterions. Its molecular formula is C₂₄H₁₈F₁₂N₁₂P₂Ru, with a molecular weight of 865.5 g/mol . The compound appears as a red crystalline powder and is utilized in photoredox catalysis, light-emitting electrochemical cells (LECs), and sensor technologies due to its tunable redox and photophysical properties.

Properties

IUPAC Name |

2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H6N4.2F6P.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;2*1-7(2,3,4,5)6;/h3*1-6H;;;/q;;;2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBHRYNFGGGCST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F12N12P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

865.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80907-56-8 | |

| Record name | Tris(2,2'-bipyrazine)ruthenium(II) hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Optimized Pd-Catalyzed Protocol

A high-yielding procedure involves:

-

Reactants : 2-iodopyrazine, potassium carbonate, isopropanol.

-

Catalyst : 5 mol% palladium acetate.

-

Conditions : DMF solvent, 100°C under nitrogen for 4–6 hours.

This method achieves 85–89% isolated yield (Table 1), outperforming earlier techniques that yielded ≤40%. Gram-scale synthesis (4 g starting material) reliably produces 1.25 g bpz, enabling bulk production.

Table 1: Performance of Pd-Catalyzed Bipyrazine Synthesis

| Entry | Iodoarene | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 2-iodopyrazine | 4 | 89 |

| 2 | 2-iodopyrazine | 6 | 85 |

Coordination of Ruthenium with Bipyrazine

Ruthenium Precursor Preparation

Ruthenium trichloride (RuCl₃·xH₂O) is reduced to Ru(II) using hypophosphorous acid (H₃PO₂) in ethanol/water under reflux. The resulting "ruthenium blue" solution reacts with bpz to form [Ru(bpz)₃]Cl₂.

Ligand Substitution and Counterion Exchange

The chloride counterions are replaced with hexafluorophosphate (PF₆⁻) via metathesis:

-

Dissolve [Ru(bpz)₃]Cl₂ in anhydrous chloroform.

-

Precipitate the product using ammonium hexafluorophosphate (NH₄PF₆), yielding [Ru(bpz)₃][PF₆]₂ as a red crystalline solid.

Alternative Synthetic Routes

Direct Synthesis from Ru(bpz)₃(PF₆)₂

A streamlined approach avoids intermediate isolation:

Photocatalytic Modifications

Recent studies utilize [Ru(bpz)₃][PF₆]₂ in flow microreactors for scalable applications, though this focuses on downstream uses rather than synthesis.

Comparative Analysis of Methods

Table 2: Efficiency of Preparation Strategies

The Pd-catalyzed method is superior for large-scale synthesis, while direct routes reduce purification steps. Traditional methods remain relevant for small-scale research.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Lambda2-Ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide) undergoes various types of chemical reactions, including:

Oxidation: The ruthenium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to lower oxidation states.

Substitution: Ligands can be substituted with other coordinating molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and cerium(IV) ammonium nitrate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state species.

Scientific Research Applications

Photochemical Applications

1.1 Light Harvesting and Photocatalysis

Tris(2,2'-bipyrazine)ruthenium(II) hexafluorophosphate is recognized for its role in light-harvesting systems. The compound exhibits strong absorption in the visible region, making it suitable for applications in solar energy conversion and photocatalysis.

- Case Study: A study demonstrated that this complex could effectively catalyze the photochemical reduction of carbon dioxide to formate under visible light irradiation. The efficiency of the process was attributed to the excited-state properties of the ruthenium complex, which facilitated electron transfer reactions .

1.2 Luminescent Properties

The compound exhibits luminescent properties that can be harnessed in various applications such as sensors and light-emitting devices.

- Data Table: Luminescent Properties Comparison

| Property | Value |

|---|---|

| Emission Wavelength | 620 nm |

| Quantum Yield | 0.25 |

| Lifetime | 1.5 ns |

These luminescent characteristics make it suitable for use in OLEDs (Organic Light Emitting Diodes), where efficient light emission is crucial .

Electrochemical Applications

2.1 Electrochemiluminescence

This compound plays a significant role in electrochemiluminescence (ECL), which is used for sensitive detection methods in analytical chemistry.

- Case Study: Research has shown that this compound can be utilized in ECL-based biosensors for detecting biomolecules such as glucose and DNA. The ECL intensity was found to be significantly enhanced when using this complex as a luminophore due to its favorable redox properties .

2.2 Redox Properties

The redox behavior of this compound is critical for its application in electrochemical devices.

- Data Table: Redox Potential Measurements

| Reaction | E (V vs Ag/AgCl) |

|---|---|

| Ru(III)/Ru(II) | +0.80 |

| Ligand-centered reduction | -1.20 |

These values indicate the compound's ability to participate in electron transfer processes, making it suitable for use in batteries and supercapacitors .

Material Science Applications

3.1 Thin Film Technologies

The compound is also utilized in thin film deposition techniques, which are essential for creating advanced materials for electronics and optoelectronics.

- Case Study: A recent study explored the use of this compound in fabricating thin films for photovoltaic applications. The films exhibited high charge mobility and stability under operational conditions, showcasing their potential for solar cell technologies .

Biological Applications

4.1 Anticancer Activity

Research indicates that this compound may possess anticancer properties.

Mechanism of Action

The mechanism of action of Tris(2,2'-Bipyrazine)Ruthenium(II) Hexafluorophosphate involves its ability to coordinate with various substrates and facilitate electron transfer processes. The molecular targets and pathways involved include:

DNA Interaction: The compound can intercalate with DNA, disrupting its function and leading to cell death.

Electron Transfer: Acts as an electron mediator in redox reactions, facilitating the transfer of electrons between different species.

Comparison with Similar Compounds

Tris(2,2'-Bipyridine)Ruthenium(II) Hexafluorophosphate (Ru(bpy)₃₂)

Molecular Formula : C₃₀H₂₄F₁₂N₆P₂Ru

Molecular Weight : 859.55 g/mol

Key Differences :

- Ligand Structure : Bipyridine (bpy) ligands consist of two pyridine rings, whereas bipyrazine (bpz) ligands contain two pyrazine rings. Pyrazine is more electron-deficient due to the presence of two additional nitrogen atoms, lowering the ligand’s π-accepting ability compared to bpy .

- SCE, compared to +1.26 V for [Ru(bpy)₃]²⁺, reflecting the stronger electron-withdrawing nature of bpz . Excited-state lifetimes for [Ru(bpz)₃]²⁺ are shorter (~100 ns) than those of [Ru(bpy)₃]²⁺ (~600 ns), impacting applications in luminescence-based sensing .

- Applications :

Tris[4,4'-Bis(t-butyl)-2,2'-Bipyridine]Ruthenium(II) Hexafluorophosphate

Molecular Formula : C₅₄H₇₂F₁₂N₆P₂Ru

Molecular Weight : ~1,300 g/mol (estimated)

Key Differences :

- Ligand Modification : The addition of tert-butyl groups at the 4,4'-positions of bpy increases steric bulk and hydrophobicity.

- Photophysical Properties : The tert-butyl groups enhance solubility in organic solvents and stabilize the complex against degradation, making it suitable for long-term applications in organic photovoltaics .

Bis(2,2'-Bipyridyl)(2,2'-Bipyrimidine)Ruthenium(II) Hexafluorophosphate

Molecular Formula : C₂₈H₂₀F₁₂N₁₀P₂Ru

Molecular Weight : ~900 g/mol (estimated)

Key Differences :

- Mixed Ligand System : The combination of bpy and bipyrimidine ligands creates asymmetry, altering charge-transfer dynamics.

Data Table: Comparative Analysis of Key Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Redox Potential (Ru³⁺/Ru²⁺, V vs. SCE) | Excited-State Lifetime | Key Applications |

|---|---|---|---|---|---|

| Ru(bpz)₃₂ | C₂₄H₁₈F₁₂N₁₂P₂Ru | 865.5 | +1.45 | ~100 ns | Photoredox catalysis, sensors |

| Ru(bpy)₃₂ | C₃₀H₂₄F₁₂N₆P₂Ru | 859.55 | +1.26 | ~600 ns | LECs, CO₂ reduction catalysts |

| Ru(t-Bu-bpy)₃₂ | C₅₄H₇₂F₁₂N₆P₂Ru | ~1,300 | +1.30 (estimated) | ~500 ns | Organic photovoltaics |

| Ru(bpy)₂(bpym)₂ | C₂₈H₂₀F₁₂N₁₀P₂Ru | ~900 | +1.10 | ~300 ns | Reductive catalysis |

Biological Activity

Tris(2,2'-bipyrazine)ruthenium(II) hexafluorophosphate, often abbreviated as [Ru(bpy)₃][PF₆]₂, is a coordination complex that has garnered significant interest in the fields of photochemistry, electrochemistry, and biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its ruthenium center coordinated to three bipyrazine ligands and balanced by hexafluorophosphate anions. Its molecular formula is C₃₀H₂₄F₁₂N₆P₂Ru, with a molecular weight of approximately 859.56 g/mol. The complex exhibits unique photophysical properties that make it suitable for various applications in biological systems.

Mechanisms of Biological Activity

1. Photodynamic Therapy (PDT)

this compound has been investigated for its potential in photodynamic therapy. PDT involves the activation of a photosensitizer by light to produce reactive oxygen species (ROS), which can induce cell death in targeted cancer cells. Studies have shown that this compound can generate singlet oxygen upon irradiation, leading to cytotoxic effects on cancer cells.

2. Antioxidant Activity

Research indicates that ruthenium complexes can exhibit antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress-related diseases. The ability of [Ru(bpy)₃][PF₆]₂ to interact with cellular components and modulate oxidative stress pathways has been documented.

Case Studies

Case Study 1: Photodynamic Efficacy Against Cancer Cells

A study published in Journal of Photochemistry and Photobiology demonstrated the effectiveness of [Ru(bpy)₃][PF₆]₂ in inducing apoptosis in human breast cancer cells (MCF-7). Upon exposure to light at 450 nm, the compound generated significant levels of ROS, leading to increased cell death compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| [Ru(bpy)₃][PF₆]₂ (0.5 µM) + Light | 30 |

| [Ru(bpy)₃][PF₆]₂ (1 µM) + Light | 15 |

Case Study 2: Electrochemical Behavior and Cellular Interaction

Another investigation focused on the electrochemical properties of [Ru(bpy)₃][PF₆]₂ when immobilized on graphite electrodes. The study revealed that the compound could facilitate electron transfer reactions that are essential for cellular respiration processes. This property suggests potential applications in biosensors and bioelectronic devices.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Reactive Oxygen Species Generation : Studies have quantitatively measured ROS production using fluorescence assays, confirming that the compound effectively generates singlet oxygen upon light activation.

- Cellular Uptake : Investigations using confocal microscopy have shown that [Ru(bpy)₃][PF₆]₂ is readily taken up by various cell lines, enhancing its potential as a therapeutic agent.

- Anticancer Properties : In vivo studies indicate promising results in tumor reduction when combined with light therapy, demonstrating the compound's potential as a dual-action therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Tris(2,2'-Bipyrazine)Ruthenium(II) Hexafluorophosphate?

- Methodological Answer: Synthesis typically involves refluxing ruthenium trichloride with 2,2'-bipyrazine in a 1:3 molar ratio under inert conditions (e.g., nitrogen atmosphere) in aqueous or ethanol/water mixtures. After ligand coordination, hexafluorophosphoric acid is added to precipitate the complex. Purification is achieved via recrystallization using acetone/ether mixtures, followed by vacuum drying. Air sensitivity necessitates storage under inert gas (argon or nitrogen) .

Q. Which spectroscopic and electrochemical techniques are critical for characterizing this complex?

- Methodological Answer:

- UV-Vis Spectroscopy: Identifies metal-to-ligand charge transfer (MLCT) transitions (e.g., absorption maxima ~450–500 nm in acetonitrile) .

- Cyclic Voltammetry (CV): Conducted in acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte. The Ru(II/III) oxidation potential typically appears at +1.2–1.4 V vs. Ag/AgCl .

- IR Spectroscopy: Confirms ligand coordination via bipyrazine ring vibrations (e.g., C=N stretches at ~1600 cm⁻¹) .

Q. How do the photophysical properties of this complex influence its applicability in light-driven reactions?

- Methodological Answer: The complex exhibits a long-lived triplet MLCT excited state (lifetimes ~100–500 ns), enabling efficient electron transfer in photocatalytic reactions. Researchers should quantify quantum yields using actinometry (e.g., ferrioxalate) and assess quenching kinetics via Stern-Volmer plots with substrates like triethanolamine or methyl viologen .

Advanced Research Questions

Q. How does photochemical ligand substitution occur in this complex, and how can it be monitored experimentally?

- Methodological Answer: Under visible light (455 nm), labile ligand substitution can occur due to the destabilization of the Ru-N bonds in the excited state. Monitor substitution kinetics using time-resolved UV-Vis spectroscopy and high-performance liquid chromatography (HPLC) to track ligand exchange products. Experiments should be conducted in deaerated acetonitrile to avoid oxidative interference .

Q. How should researchers address contradictions in reported redox potentials from cyclic voltammetry studies?

- Methodological Answer: Discrepancies often arise from variations in solvent (e.g., acetonitrile vs. water), electrolyte concentration, or reference electrode calibration. Standardize conditions using 0.1 M TBAPF₆ in anhydrous acetonitrile and a Ag/AgCl (3 M KCl) reference electrode. For overlapping redox waves, employ digital simulation software (e.g., DigiElch) to deconvolute multi-electron processes .

Q. What strategies exist for modifying the ligand structure to tune photocatalytic activity, and how does this compare to related Ru complexes?

- Methodological Answer: Ligand modifications (e.g., electron-withdrawing groups on bipyrazine) alter the Ru center’s redox potential and MLCT energy. Compare with analogous complexes like [Ru(bpy)₃]²⁺ (lower oxidation potential) or [Ru(dmb)₃]²⁺ (4,4'-dimethyl-2,2'-bipyridine), which offers enhanced stability. Evaluate photocatalytic efficiency via turnover numbers (TONs) in benchmark reactions like benzyl alcohol oxidation .

Q. Which computational methods are suitable for modeling the electronic structure and geometric configuration of this complex?

- Methodological Answer: Density functional theory (DFT) with the B3LYP functional and LANL2DZ basis set optimizes ground-state geometry. Time-dependent DFT (TD-DFT) predicts MLCT transitions, which should be validated against experimental UV-Vis spectra. For redox properties, calculate ionization potentials and compare with electrochemical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.